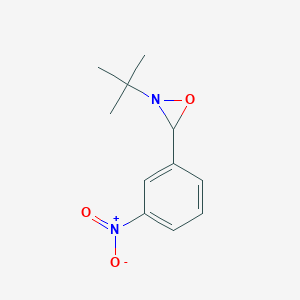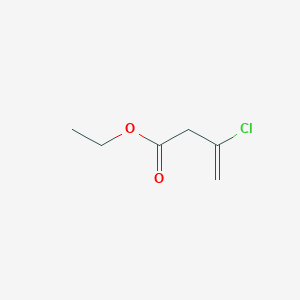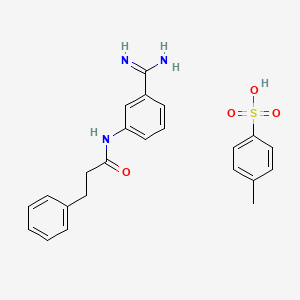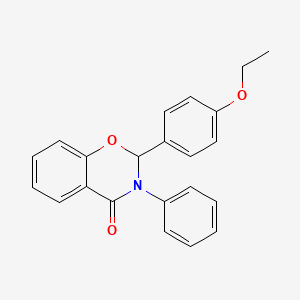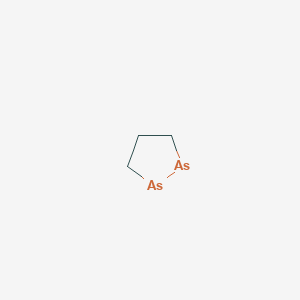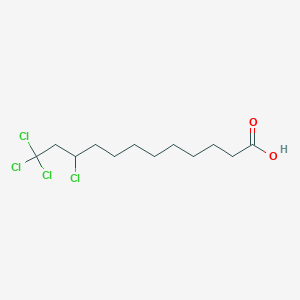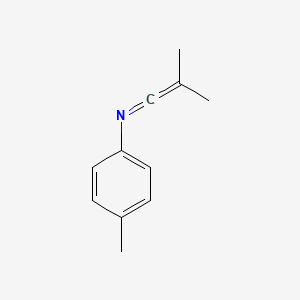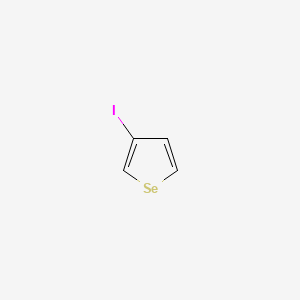
N-Methyl-1-(2H-pyrrol-2-ylidene)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-(1H-pyrrol-2-ylmethylene)- is a Schiff base compound formed by the condensation of methanamine and pyrrole-2-carbaldehyde. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals. This compound is of particular interest in the fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between methanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and refluxing the mixture for several hours. The reaction is often catalyzed by a small amount of glacial acetic acid to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for Methanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Methanamine and pyrrole-2-carbaldehyde.
Substitution: Substituted pyrrole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methanamine, N-(1H-pyrrol-2-ylmethylene)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Industry: Used in the synthesis of advanced materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methanamine, N-(1H-pyrrol-2-ylmethylene)- involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The Schiff base ligand can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates that can enhance the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1H-pyrrol-2-ylmethylene)-6-methoxypyridin-3-amine: Another Schiff base with similar structural features but different substituents on the pyrrole ring.
N-(pyridin-2-ylmethylene)methanamine: A Schiff base formed by the condensation of methanamine and pyridine-2-carbaldehyde.
Uniqueness
Methanamine, N-(1H-pyrrol-2-ylmethylene)- is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in various applications, including coordination chemistry, antimicrobial research, and material science .
Eigenschaften
CAS-Nummer |
15191-65-8 |
|---|---|
Molekularformel |
C6H8N2 |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
N-methyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C6H8N2/c1-7-5-6-3-2-4-8-6/h2-5,8H,1H3 |
InChI-Schlüssel |
UETWBBLMUFDVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CN=CC1=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


